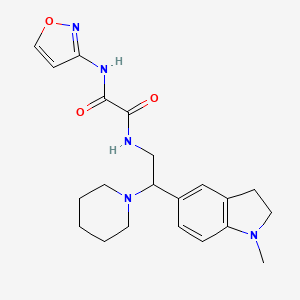

N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-25-11-7-16-13-15(5-6-17(16)25)18(26-9-3-2-4-10-26)14-22-20(27)21(28)23-19-8-12-29-24-19/h5-6,8,12-13,18H,2-4,7,9-11,14H2,1H3,(H,22,27)(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXXBCCYDDJKAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NOC=C3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with β-keto esters or β-diketones under acidic conditions. The resulting isoxazole intermediate can then be further functionalized to introduce the indolinyl and piperidinyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) and aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a versatile intermediate for the synthesis of other complex molecules. Its structural features make it suitable for use in cross-coupling reactions and as a building block in organic synthesis.

Biology: Biologically, N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide has shown potential as a bioactive molecule. It can be used in the development of new pharmaceuticals, particularly in the treatment of diseases involving protein-protein interactions.

Medicine: In medicine, this compound has been investigated for its therapeutic properties. It may exhibit anti-inflammatory, analgesic, or anticancer activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Features and Functional Group Analysis

The oxalamide scaffold (N1,N2-disubstituted oxalamide) is a common motif in flavorants and pharmaceuticals. Key structural distinctions between the target compound and analogs include:

Key Observations :

Metabolic and Toxicological Profiles

Metabolic Pathways

- S336 (No. 1768): Rapidly metabolized in rat hepatocytes via oxidation of aromatic/heterocyclic rings without amide hydrolysis .

- Target Compound: The isoxazole ring may undergo oxidative metabolism, while the piperidine-indoline group could undergo N-demethylation or hydroxylation. No direct hydrolysis is expected, aligning with trends in oxalamide stability .

Toxicity Data

Physicochemical Properties

Biological Activity

N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes an isoxazole ring, a piperidine group, and an indoline moiety, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide. Its molecular formula is , with a molecular weight of approximately 393.45 g/mol. The structural complexity of this compound allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the body. These interactions can modulate various signaling pathways, potentially leading to therapeutic effects in conditions such as cancer, inflammation, and neurodegenerative diseases.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its role as an anti-inflammatory agent.

- Neuroprotective Properties : Initial findings suggest that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions.

Case Studies

Several case studies have explored the efficacy of this compound:

Case Study 1: Anticancer Efficacy

In a mouse model of lung cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in oncology.

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of this compound on PC12 cells demonstrated that it significantly reduced cell death induced by glutamate toxicity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, and how can purity be ensured?

- Methodological Answer : A reflux-based approach in glacial acetic acid (10 mL) with stoichiometric equivalents of precursors is commonly employed, monitored via TLC for reaction completion. Post-reaction, cooling and filtration isolate the product, followed by recrystallization using solvents like ethanol for purification. Elemental analysis and spectroscopic techniques (¹H/¹³C NMR, IR) validate structural integrity .

Q. How can the structural conformation of this compound be characterized to distinguish it from analogs?

- Methodological Answer : X-ray crystallography (as applied to similar oxalamide derivatives) resolves bond angles (e.g., C1-C2-C3: 121.43°, C3-C4-C5: 105.39°) and confirms stereochemistry. Computational methods like B3LYP/SDD optimize geometry and compare theoretical vs. experimental data .

Q. What analytical techniques are critical for assessing stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC-MS track degradation products. Spectrophotometric methods monitor absorbance shifts in UV-Vis spectra, particularly for isoxazole and indole moieties .

Advanced Research Questions

Q. How does modifying the piperidine or isoxazole substituents impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituent variations (e.g., replacing piperidine with morpholine) and testing in vitro. For example, marine-derived amides and alkaloids show that heterocyclic substitutions enhance target binding in enzyme inhibition assays .

Q. What computational strategies predict binding affinities of this compound to neurological or oncological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with receptors like uPAR or kinase domains. Docking poses (e.g., ligand-receptor hydrogen bonds) are validated via MD simulations (100 ns) to assess binding stability .

Q. How can contradictory bioactivity data across studies be reconciled?

- Methodological Answer : Meta-analysis of cytotoxicity data (e.g., IC₅₀ values) identifies confounding variables like cell line specificity or assay protocols. Dose-response normalization and pathway enrichment analysis (e.g., KEGG) clarify mechanistic discrepancies .

Q. What role do the indole and isoxazole moieties play in membrane permeability and pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.